EGFR-IN-105 is a novel compound designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy, particularly for non-small cell lung cancer. This compound belongs to a class of small molecule inhibitors that specifically target mutant forms of the EGFR, which are often associated with resistance to first-generation inhibitors. The development of EGFR-IN-105 is part of ongoing research aimed at improving therapeutic options for patients with EGFR-mutant cancers.
EGFR-IN-105 is classified as a third-generation EGFR inhibitor. These inhibitors are characterized by their ability to selectively target both the wild-type and mutant forms of EGFR, including the T790M mutation, which is known to confer resistance against earlier therapies such as gefitinib and erlotinib. The compound has been synthesized through various methodologies aimed at enhancing efficacy and reducing side effects associated with traditional chemotherapy.
The synthesis of EGFR-IN-105 has been approached through several innovative methods:
EGFR-IN-105 features a complex molecular structure that includes a quinazoline backbone, which is common among EGFR inhibitors. Key structural components include:
The molecular formula and weight, alongside NMR (Nuclear Magnetic Resonance) and mass spectrometry data, confirm its identity and purity.
The chemical reactions involved in synthesizing EGFR-IN-105 primarily focus on:
These reactions are carefully monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure high yields and purity.
EGFR-IN-105 operates by binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits downstream signaling pathways that promote cell proliferation and survival in cancer cells. Key aspects include:
Data from in vitro studies demonstrate significant reductions in cell viability in EGFR-mutant cell lines treated with EGFR-IN-105 compared to control groups .
EGFR-IN-105 exhibits several notable physical and chemical properties:
Analytical data such as melting point, boiling point, and spectral data (NMR, IR) provide further insight into its physical characteristics.
EGFR-IN-105 has potential applications in:
The epidermal growth factor receptor (EGFR/ErbB1/HER1) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases (RTKs), which includes HER2, HER3, and HER4 [1] [5]. Structurally, EGFR comprises an extracellular ligand-binding domain, a transmembrane region, and an intracellular tyrosine kinase domain [5] [9]. Upon binding ligands such as EGF or TGF-α, EGFR undergoes dimerization (homo- or heterodimerization with other ErbB members), triggering autophosphorylation of tyrosine residues in its intracellular domain [1] [8]. This activates downstream signaling cascades, including:
In epithelial cancers (e.g., NSCLC, colorectal, head and neck), EGFR dysregulation occurs via:
These alterations drive uncontrolled cell proliferation, angiogenesis, metastasis, and apoptotic resistance—hallmarks of oncogenic transformation [1] [5] [9]. EGFR-mutated NSCLC exemplifies this oncogene addiction, where tumors exhibit dependency on constitutive EGFR signaling [2] [6].
The development of EGFR inhibitors represents a paradigm shift in precision oncology:
Table 1: Generational Evolution of EGFR Tyrosine Kinase Inhibitors (TKIs)
Generation | Representative Agents | Mechanism of Action | Key Limitations | |
---|---|---|---|---|
First | Gefitinib, Erlotinib | Reversible ATP-competitive inhibitors; target activating mutations (ex19del/L858R) | Susceptible to T790M gatekeeper mutation (50-60% resistance) | |
Second | Afatinib, Dacomitinib | Irreversible covalent binders; acrylamide group forms bond with Cys797 | Dose-limiting toxicity (rash/diarrhea); limited efficacy against T790M | |
Third | Osimertinib, Lazertinib | Irreversible inhibitors; selective for T790M/C797S mutations; CNS penetration | Resistance via C797S mutation (prevents covalent binding), MET/HER2 amplification | |
Fourth | BLU-945, EA1045 | Non-covalent/allosteric inhibitors; active against tertiary mutations (e.g., C797S) | In clinical trials; efficacy against heterogeneous resistance remains unproven | [2] [4] [9] |
First-generation TKIs (gefitinib/erlotinib) improved progression-free survival (PFS) in EGFR-mutant NSCLC (median PFS: 9–13 months) but faced resistance via the T790M mutation in exon 20 [2] [4]. Second-generation inhibitors (afatinib/dacomitinib) addressed this partially through covalent binding but incurred toxicity from wild-type EGFR inhibition [4]. Osimertinib, a third-generation TKI, overcame T790M and penetrated the blood-brain barrier (median PFS: 17.8–18.9 months), but resistance emerged via C797S mutations and bypass pathways [3] [4] [9]. Fourth-generation inhibitors (e.g., BLU-945) now target C797S via non-covalent binding and are undergoing clinical evaluation [4] [9].
Despite generational advances, unresolved challenges necessitate novel agents like EGFR-IN-105:
Table 2: Major Resistance Mechanisms to Current EGFR TKIs
Resistance Mechanism | Frequency (%) | Impact on Therapy | |
---|---|---|---|
T790M mutation | 50–60 | Confers resistance to 1st/2nd-gen TKIs | |
C797S mutation | 15–25 | Abrogates covalent binding of 3rd-gen TKIs | |
MET amplification | 15–20 | Activates bypass signaling via ERBB3/PI3K | |
HER2 amplification | 10–15 | Sustains pro-survival signaling independently | |
SCLC transformation | ≈14 | Loss of EGFR dependency; requires chemotherapy | |
PIK3CA mutations | 5–10 | Constitutive AKT activation | [3] [4] [6] |
EGFR-IN-105 emerges as a response to these gaps, designed to:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9